molecular formula C8H13NO B3221740 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one CAS No. 1207839-99-3

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Cat. No.: B3221740
CAS No.: 1207839-99-3
M. Wt: 139.19 g/mol
InChI Key: DSYKNHAWLDLWBM-AATRIKPKSA-N
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Description

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of a cyclopropyl group, a dimethylamino group, and a propenone moiety, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one has a wide range of applications in scientific research, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one typically involves the reaction of cyclopropyl ketone with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclopropyl ketone, followed by the addition of dimethylamine to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired products are formed efficiently.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts unique reactivity, allowing the compound to participate in ring-opening reactions and other transformations. The dimethylamino group can act as a nucleophile or base, facilitating various chemical reactions. The propenone moiety provides a site for conjugation and further functionalization, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

(E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYKNHAWLDLWBM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207839-99-3
Record name (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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